N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide
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Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide, commonly known as MQPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds and has been found to possess a range of interesting biochemical and physiological properties.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation of Quinolinium Derivatives The compound N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide may be structurally related to quinolinium derivatives which have been studied for their synthesis and antimicrobial properties. A study demonstrated the synthesis of novel functionalized N-sulfonates containing quinolyl functional groups. These compounds exhibited varying degrees of antimicrobial and antifungal activities against specific bacteria and fungi. The synthesis involved introducing sulfopropyl and/or sulfobutyl groups into heterocyclic molecules to confer water solubility and anionic character. The antimicrobial activity was particularly noted in compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, which showed high activity against Gram-positive and Gram-negative bacteria, and tested fungi. The structures were confirmed using analytical and spectral data, including infrared, 1H-NMR and 13C-NMR spectroscopy, and mass spectral data (Fadda et al., 2016).
Cross-linked Polymeric Catalysed Synthesis of Quinolin Derivatives Another study involved the use of cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid) (AMPS) as a catalyst for the synthesis of quinolin derivatives, specifically 7H-benzo[h]indeno[1,2-b]quinolin-8-one and 8H-naphtho[2,3-h]indeno[1,2-b]quinolin-9-one. The process was noted for its mild conditions, short reaction times, and good to excellent yields. The catalyst showed the capability of being recovered and reused without significant loss of activity (Sandaroos et al., 2013).
Green Synthesis of Novel Quinoxaline Sulfonamides A method for the green synthesis of quinoxaline sulfonamides involved the reaction of o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions. Several sulfonamides were synthesized, and their antibacterial activities were evaluated against Staphylococcus spp. and Escherichia coli bacteria. The process was characterized by its simplicity, easy workup, and excellent yields (Alavi et al., 2017).
properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-8-22(19,20)16-7-6-12-9-11-4-5-13(21-2)10-14(11)17-15(12)18/h4-5,9-10,16H,3,6-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGFGXEMYGIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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